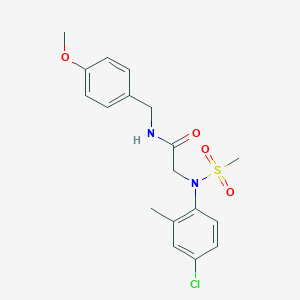
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a thiazolidine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine is not fully understood. However, it has been suggested that the compound may exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell growth. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to increase the levels of antioxidant enzymes, such as SOD and CAT, in animal models of oxidative stress. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine in lab experiments include its potential as a therapeutic agent and its ability to modulate various signaling pathways involved in inflammation, oxidative stress, and cell growth. However, the limitations of using this compound in lab experiments include its moderate yield and purity, as well as its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, the compound's potential as a therapeutic agent for various diseases, such as cancer, diabetes, and obesity, could be explored further. Finally, the development of novel derivatives of this compound could lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of 5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine involves the reaction of 2-phenylethylamine with 5-(bromomethyl)naphthalene-1-carbaldehyde in the presence of thiazolidine-2,4-dione. The reaction is carried out in anhydrous ethanol at room temperature, and the product is obtained in moderate yield. This synthesis method has been optimized and modified by several researchers to improve the yield and purity of the product.
Applications De Recherche Scientifique
5-(Naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential as an anti-diabetic and anti-obesity agent. In vitro and in vivo studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells and reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C22H23NOS |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
5-(naphthalen-1-yloxymethyl)-3-(2-phenylethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C22H23NOS/c1-2-7-18(8-3-1)13-14-23-15-20(25-17-23)16-24-22-12-6-10-19-9-4-5-11-21(19)22/h1-12,20H,13-17H2 |
Clé InChI |
JQNXEZCVGKLDAA-UHFFFAOYSA-N |
SMILES |
C1C(SCN1CCC2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1C(SCN1CCC2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)


![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)
